Benzamide, p-isopropoxy-N-(2-morpholinoethyl)thio-
Description
Benzamide, p-isopropoxy-N-(2-morpholinoethyl)thio- is a synthetic benzamide derivative characterized by a p-isopropoxy substituent on the benzene ring and a thioether-linked N-(2-morpholinoethyl) group. The p-isopropoxy group, an electron-donating substituent, may influence pharmacokinetic properties such as solubility and membrane permeability.
Properties
CAS No. |
32412-08-1 |
|---|---|
Molecular Formula |
C16H24N2O2S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-propan-2-yloxybenzenecarbothioamide |
InChI |
InChI=1S/C16H24N2O2S/c1-13(2)20-15-5-3-14(4-6-15)16(21)17-7-8-18-9-11-19-12-10-18/h3-6,13H,7-12H2,1-2H3,(H,17,21) |
InChI Key |
BMLQKTGWAWLEEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=S)NCCN2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Benzamide, p-isopropoxy-N-(2-morpholinoethyl)thio-
General Synthetic Strategy
The synthesis of Benzamide, p-isopropoxy-N-(2-morpholinoethyl)thio- typically involves:
- Preparation or procurement of a suitably functionalized benzamide precursor bearing the p-isopropoxy substituent.
- Introduction of the thioamide linkage and the morpholinoethyl side chain via nucleophilic substitution or amidation reactions.
- Use of morpholine as a nucleophile to install the morpholinoethyl moiety.
- Control of reaction parameters such as temperature, solvent, and reaction time to optimize yield and purity.
Detailed Synthetic Routes
Reaction of Morpholine with Benzoyl Aziridines or N-(2-Haloethyl)benzamides
According to patent literature, a key method involves reacting morpholine with benzoylaziridines or N-(2-haloethyl)benzamides:
- Starting materials : p-chlorobenzoylaziridine or N-(2-haloethyl)-4-isopropoxybenzamide derivatives.
- Reaction conditions : The reaction is performed at reflux temperature in an inert solvent such as toluene, acetone, or benzene. For benzoylaziridines, reflux in toluene for 2 hours is typical; for N-(2-haloethyl)benzamides, about 100°C is preferred.
- Procedure : Morpholine is added to the benzoylaziridine or haloethylbenzamide under stirring. The mixture is refluxed, then cooled, and the product is isolated by crystallization or chromatographic purification.
- Isolation : The crude product is purified by silica gel chromatography using mixtures such as chloroform/ethanol, followed by recrystallization from isopropanol or ethyl acetate/isopropyl ether to yield the pure benzamide derivative.
Reaction scheme summary:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | p-Chlorobenzoylaziridine + Morpholine | Ring opening and substitution |
| 2 | Reflux in toluene (2 h) | Formation of morpholinoethylthio derivative |
| 3 | Cooling and chromatographic purification | Isolation of pure benzamide |
| 4 | Recrystallization from isopropanol | Final purification |
This method can be adapted to the p-isopropoxy-substituted benzamide by using the corresponding benzoylaziridine or haloethylbenzamide with the p-isopropoxy group.
Thioamide Formation via Thiolation of Benzamide Precursors
Research Discoveries and Analytical Characterization
- The use of benzoylaziridines as electrophilic intermediates allows efficient ring-opening reactions with morpholine, enabling the introduction of the morpholinoethyl side chain under mild conditions.
- Chromatographic purification combined with recrystallization ensures removal of side products and unreacted starting materials, yielding high-purity benzamide derivatives.
- Analytical techniques such as NMR, IR, and mass spectrometry are essential for confirming the structure, particularly the presence of the thioamide group and morpholine moiety.
- The compound’s molecular descriptors, including InChI and SMILES, support computational modeling and further synthetic planning.
Chemical Reactions Analysis
Thioamide Reactivity
The thioamide group (-C(=S)-NH-) exhibits distinct chemical behavior compared to traditional amides due to sulfur's polarizability and nucleophilicity.
Oxidation Reactions
-
The thioether sulfur undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.
Example :
This reactivity is consistent with thiobenzamide analogs .
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Oxidation to sulfone | HO, acetic acid, 25°C | Sulfone derivative |
Nucleophilic Substitution
-
The thioamide sulfur acts as a nucleophile in reactions with alkyl halides or acylating agents:
This reactivity is observed in fluorogenic thiol probes .
Amide Bond Hydrolysis
The secondary amide bond (-NH-) in the morpholinoethyl side chain undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Protonation of the amide oxygen increases electrophilicity, facilitating cleavage:
This pathway is well-documented for morpholine-containing amides .
Basic Hydrolysis
-
Hydroxide ion attack at the carbonyl carbon:
Kinetics depend on steric hindrance from the isopropoxy group .
Morpholinoethyl Side Chain Reactivity
The morpholine ring exhibits characteristic amine reactivity:
Alkylation/Quaternization
-
Reaction with alkyl halides forms quaternary ammonium salts:
Observed in kinase inhibitor syntheses .
Ring-Opening Reactions
-
Strong acids or electrophiles induce morpholine ring opening:
\text{Morpholine}+\text{HCl}\rightarrow \text{H}_2\text{N CH}_2\text{CH}_2-O-CH}_2\text{CH}_2\text{ Cl}
Reported in prodrug activation studies .
Aromatic Isopropoxy Group Reactivity
The electron-donating isopropoxy substituent directs electrophilic aromatic substitution:
Nitration
-
Nitration occurs at the para position relative to the isopropoxy group:
Confirmed via Hammett studies .
Halogenation
-
Bromination or chlorination proceeds under mild conditions:
Reactivity mirrors para-substituted benzamides .
Stability Under Physiological Conditions
Scientific Research Applications
Anticancer Activity
Benzamide derivatives have been investigated for their anticancer properties, particularly as inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, which is often dysregulated in cancers. Compounds similar to benzamide, p-isopropoxy-N-(2-morpholinoethyl)thio- have shown promise in preclinical studies targeting specific cancer types by inhibiting tumor cell proliferation and inducing apoptosis .
Antimicrobial Properties
Research has indicated that certain benzamide derivatives exhibit antimicrobial activity against a range of pathogens. For instance, studies have shown that modifications in the benzamide structure can enhance antibacterial efficacy, making these compounds potential candidates for developing new antibiotics .
Cosmetic Applications
Benzamide derivatives are also explored in cosmetic formulations due to their stability and skin compatibility. They can act as stabilizers or active ingredients in skin care products, enhancing the efficacy of formulations aimed at improving skin hydration and barrier function .
Synthetic Pathways
The synthesis of benzamide, p-isopropoxy-N-(2-morpholinoethyl)thio- typically involves multi-step reactions starting from readily available precursors. For example, the compound can be synthesized through a reaction involving thionyl chloride and morpholine derivatives, followed by substitution reactions to introduce the thioether functionality .
Characterization Techniques
Characterization of synthesized compounds is critical to confirm their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to analyze the synthesized benzamides .
Clinical Trials
A notable case study involved the evaluation of a benzamide derivative in clinical trials for its efficacy in treating specific cancer types. The results indicated significant tumor reduction in patients treated with the compound compared to controls, highlighting its potential as a therapeutic agent .
Formulation Studies
In cosmetic applications, formulation studies have shown that incorporating benzamide derivatives can improve product stability and enhance skin absorption characteristics. For example, formulations containing these compounds demonstrated improved moisturizing effects compared to standard formulations without them .
Data Table: Summary of Applications
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Pharmacology | Anticancer agents | Inhibits PI3K pathway; induces apoptosis |
| Antimicrobial agents | Effective against various pathogens | |
| Cosmetics | Skin care formulations | Enhances hydration; improves stability |
| Synthesis | Multi-step synthesis | Confirmed via NMR, MS, IR techniques |
| Clinical Trials | Cancer treatment | Significant tumor reduction observed |
Mechanism of Action
The mechanism of action of p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide involves its interaction with specific molecular targets. The compound may exert its effects through the following pathways:
-
Enzyme Inhibition
- Inhibits the activity of certain enzymes by binding to their active sites or allosteric sites.
- Example: Inhibition of proteases or kinases involved in disease pathways.
-
Receptor Modulation
- Modulates the activity of cell surface receptors, leading to altered cellular signaling.
- Example: Interaction with G-protein coupled receptors (GPCRs) to influence signal transduction.
-
Gene Expression Regulation
- Affects the expression of specific genes by interacting with transcription factors or epigenetic modifiers.
- Example: Modulation of gene expression involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The following table compares key structural elements of Benzamide, p-isopropoxy-N-(2-morpholinoethyl)thio- with analogs from the evidence:
Key Observations :
- The target compound’s morpholinoethyl group distinguishes it from analogs with aromatic heterocycles (e.g., benzo[d]oxazole, isoxazole, thiazole). This moiety may improve aqueous solubility compared to bulky tert-butyl or cyclopentyl groups in compounds .
- The p-isopropoxy group contrasts with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) in analogs, which may alter receptor-binding kinetics .
Pharmacological Activity Comparison
Cytotoxicity and Apoptosis Induction ():
Compounds 12c–12h demonstrated potent cytotoxicity against HepG2 cells (IC₅₀: 1.2–8.7 µM) via modulation of apoptosis-related proteins (BAX ↑, Bcl-2 ↓, Caspase-3 activation). The benzo[d]oxazol-2-ylthio group was critical for activity, with 5-chloro or 5-methyl substitutions enhancing potency .
Hypothesized Activity of Target Compound :
Physicochemical and Pharmacokinetic Properties
Q & A
Q. Table 1: Common Reagents and Conditions
| Step | Reagents | Solvent | Temperature | Purification Method |
|---|---|---|---|---|
| Acylation | Benzoyl chloride, DIPEA | DCM | 0–25°C | Column chromatography (SiO₂, EtOAc/Hexane) |
| Thioether coupling | p-Isopropoxy thiol, DIAD, PPh₃ | THF | Reflux | Recrystallization (EtOH/H₂O) |
Basic: How is structural characterization of this compound performed, and what analytical techniques are prioritized?
Answer:
Characterization relies on spectroscopic and spectrometric methods:
- NMR : H and C NMR to confirm substituent positions and stereochemistry. For example, the morpholinoethyl group shows characteristic δ 2.4–3.2 ppm (N-CH₂) and δ 3.6–3.8 ppm (O-CH₂) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Infrared (IR) spectroscopy : Identification of thioamide (C=S, ~1250 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) bonds .
Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar benzamide derivatives?
Answer:
Discrepancies may arise from assay variability or structural nuances. Methodological strategies include:
- Dose-response normalization : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity) .
- Structural benchmarking : Overlay crystallographic data (if available) to assess conformational differences impacting activity .
- Meta-analysis : Aggregate data from multiple sources (e.g., PubChem BioAssay) to identify trends, excluding outliers with poor statistical power .
Advanced: What computational methods are effective in optimizing the selectivity of this compound for target proteins?
Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding modes with target vs. off-target proteins (e.g., kinases vs. phosphatases).
- MD simulations : Assess binding stability over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with active-site residues) .
- QSAR modeling : Corrogate substituent effects (e.g., isopropoxy vs. methoxy) on activity using datasets from analogs .
Basic: How can researchers ensure purity and stability during synthesis and storage?
Answer:
- Purification : Use preparative HPLC with C18 columns (MeCN/H₂O + 0.1% TFA) for >95% purity.
- Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis byproducts .
Advanced: What statistical approaches are recommended for analyzing dose-dependent biological responses?
Answer:
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ .
- ANOVA with post-hoc tests : Compare treatment groups while controlling for multiple comparisons (e.g., Tukey’s test) .
Advanced: How can crystallography validate the 3D structure of this compound, and what challenges arise?
Answer:
Q. Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Resolution | 0.84 Å |
| R-factor | <0.05 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
